molecular formula C14H26N2O2 B2417420 tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate CAS No. 1823492-83-6

tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate

Cat. No. B2417420
CAS RN: 1823492-83-6
M. Wt: 254.374
InChI Key: IXCJRJXANOPWBH-UHFFFAOYSA-N
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Description

Tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate, also known as TAC, is a compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. TAC has been shown to have a unique structure and mechanism of action that could make it a valuable tool for drug discovery and development.

Mechanism of Action

Tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate acts as a sigma-1 receptor agonist, which means it binds to and activates the sigma-1 receptor. The sigma-1 receptor is involved in a variety of cellular processes, including the regulation of ion channels, the release of neurotransmitters, and the modulation of intracellular signaling pathways. By activating the sigma-1 receptor, tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate may have a variety of effects on cellular function.
Biochemical and Physiological Effects:
tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate has been shown to have a variety of effects on cellular function, including the modulation of ion channels, the release of neurotransmitters, and the regulation of intracellular signaling pathways. tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate has also been shown to have neuroprotective effects in animal models of neurological disorders, suggesting that it may have therapeutic potential in the treatment of these conditions.

Advantages and Limitations for Lab Experiments

One advantage of tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate is its high affinity for the sigma-1 receptor, which makes it a valuable tool for studying the function of this protein. However, tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate also has limitations, including its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate. One area of interest is the development of drugs that target the sigma-1 receptor for the treatment of neurological disorders. Another area of interest is the use of tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate as a tool for studying the function of the sigma-1 receptor and its role in cellular processes. Additionally, further research is needed to fully understand the mechanism of action of tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate and its potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate involves a multistep process that begins with the reaction of tert-butyl 2-oxo-2-phenylacetate with 1,2-diaminocyclopentane. This is followed by the addition of sodium hydride and tert-butyl bromoacetate to form tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate. The synthesis method has been optimized to produce high yields of tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate with good purity.

Scientific Research Applications

Tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate has been studied for its potential applications in medicinal chemistry, particularly in the development of drugs for the treatment of neurological disorders. tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in the regulation of neuronal activity. This makes tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate a promising candidate for the development of drugs that target the sigma-1 receptor.

properties

IUPAC Name

tert-butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-4-7-14(16)8-5-11(15)6-9-14/h11H,4-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCJRJXANOPWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate

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